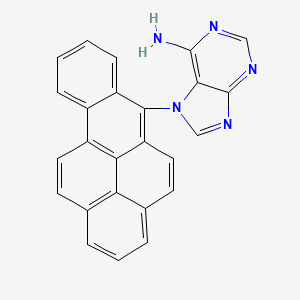

7H-Purin-6-amine, 7-benzo(a)pyren-6-yl-

Description

Contextual Framework of Environmentally Induced DNA Adduct Formation

Polycyclic aromatic hydrocarbons (PAHs) are a class of chemical compounds that are widespread in the environment, originating from the incomplete combustion of organic materials such as coal, oil, gas, and tobacco. nih.govacs.org Benzo[a]pyrene (B130552) (BaP) is one of the most well-studied and potent carcinogenic PAHs. acs.orgnih.gov The carcinogenicity of BaP and other PAHs is not a direct action but is contingent upon their metabolic activation within the body into reactive intermediates that can covalently bind to cellular macromolecules, including DNA. nih.govacs.org

This binding process results in the formation of DNA adducts, which are considered a critical initiating event in chemical carcinogenesis. nih.govnih.gov The formation of these adducts can distort the DNA helix, block DNA replication, and, if not repaired by cellular defense mechanisms, lead to mutations in critical genes, such as tumor suppressor genes and oncogenes. nih.govwashington.edu These mutations can, in turn, drive the transformation of normal cells into cancerous ones.

There are two primary metabolic pathways for the activation of BaP that lead to DNA adduct formation:

Monooxygenation: This pathway involves cytochrome P450 enzymes and leads to the formation of diol epoxides, such as benzo[a]pyrene diol epoxide (BPDE). BPDE is known to form stable adducts, primarily with the exocyclic amino group of guanine (B1146940) and to a lesser extent, adenine (B156593). washington.edunih.gov

One-electron oxidation: This pathway, also mediated by enzymes like cytochrome P450, results in the formation of a BaP radical cation. nih.gov This reactive species can then attack the nitrogen atoms of purine (B94841) bases, leading to the formation of unstable adducts that can be released from the DNA backbone, a process known as depurination. nih.govnih.gov

The compound 7H-Purin-6-amine, 7-benzo(a)pyren-6-yl- (also known as 7-(benzo[a]pyren-6-yl)adenine or 7-(BP-6-yl)Ade) is a product of this second pathway, where the C6 position of BaP forms a covalent bond with the N7 position of adenine. nih.gov The formation of such depurinating adducts represents a significant, though sometimes overlooked, form of DNA damage.

Rationale for Investigating Novel Benzo(a)pyrene-Purine Derivatives

The investigation into specific BaP-purine adducts like 7H-Purin-6-amine, 7-benzo(a)pyren-6-yl- is driven by several key scientific rationales:

Understanding Complete Carcinogenic Pathways: While much research has focused on the stable adducts formed by the diol epoxide pathway, a comprehensive understanding of BaP's carcinogenicity requires elucidation of all contributing metabolic routes. Studying adducts from the one-electron oxidation pathway is crucial to assess its relative contribution to the total DNA damage and subsequent mutagenesis.

Significance of Depurination: The formation of 7-(BP-6-yl)Ade is particularly significant because it is a depurinating adduct. nih.gov The loss of the adducted base from the DNA strand creates an apurinic (AP) site. These AP sites are non-coding lesions and, if not accurately repaired by base excision repair (BER) pathways, can lead to the insertion of an incorrect base during DNA replication, resulting in mutations, particularly transversions (e.g., G to T). iaea.org

Biomarkers of Exposure and Mechanism: The detection of specific adducts in biological samples can serve as a biomarker of exposure to the parent compound (BaP). Furthermore, the identification of adducts like 7-(BP-6-yl)Ade can provide evidence that the one-electron oxidation pathway is active in a particular tissue or individual, offering insights into the specific mechanisms of metabolic activation at play. nih.gov For instance, 7-(benzo[a]pyrene-6-yl)guanine, a related depurinating adduct, has been identified and quantified in the urine and feces of rats treated with BaP, demonstrating its formation in vivo and potential as a biomarker. nih.gov

Mutagenic Potential of Adenine Adducts: While guanine is often the primary target for PAH adduction, adenine adducts are also formed and contribute to the mutagenic spectrum of these carcinogens. iaea.org Research into the mutagenic consequences of BaP-deoxyadenosine adducts has shown that they can lead to specific mutation patterns, such as A-to-G transitions, and that these outcomes are highly dependent on the local DNA sequence. nih.gov Investigating adducts at adenine is therefore essential for a complete picture of BaP-induced mutation signatures.

Overview of Methodological Approaches in Adduct Research

A variety of sophisticated analytical techniques are employed to detect, identify, and quantify DNA adducts, including 7H-Purin-6-amine, 7-benzo(a)pyren-6-yl-. The choice of method often depends on the research question, the required sensitivity, and the nature of the adduct being studied.

| Methodological Approach | Description | Key Application |

| Mass Spectrometry (MS) | Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful for both identifying and quantifying specific adducts. They offer high specificity and sensitivity by separating the adducts from unmodified nucleosides and then determining their mass-to-charge ratio. nih.gov | Unequivocal structural identification and precise quantification of known adducts in DNA samples. |

| ³²P-Postlabeling Assay | This is a highly sensitive method for detecting a wide range of bulky aromatic DNA adducts. DNA is digested to nucleotides, and the adducted nucleotides are then radiolabeled with ³²P, separated by chromatography, and quantified by their radioactivity. | Screening for unknown adducts and measuring very low levels of adducts when standards are not available. |

| Immunoassays | These methods use antibodies that specifically recognize a particular DNA adduct (e.g., ELISA). They are often used for rapid screening of a large number of samples. | High-throughput screening of samples for a specific, known adduct. |

| Fluorescence Spectroscopy | The inherent fluorescence of PAHs can be exploited. Techniques like fluorescence line-narrowing spectroscopy (FLNS) can provide high-resolution spectral data to identify specific adducts and even their conformation within the DNA helix. nih.govnih.gov | Characterizing the structure and conformation of fluorescent adducts in DNA. |

| Electrochemical Detection | HPLC coupled with electrochemical detection can be used for adducts that are electrochemically active, offering a sensitive and selective means of quantification. | Detection of specific adducts that can be easily oxidized or reduced. |

| Synthetic Chemistry | The unambiguous identification of an adduct in a biological sample often requires comparison with a chemically synthesized standard. Organic synthesis is used to prepare pure reference compounds, such as N⁶-(6-benzo[a]pyrenyl)-2'-deoxyadenosine. nih.gov | Preparation of analytical standards for method validation and confirmation of adduct identity. |

Scope and Objectives of Research on 7H-Purin-6-amine, 7-benzo(a)pyren-6-yl-

Research specifically focused on 7H-Purin-6-amine, 7-benzo(a)pyren-6-yl- is relatively sparse compared to its guanine counterpart or the diol-epoxide-derived adducts. This scarcity itself highlights an important knowledge gap. The primary objectives of investigating this compound are to:

Confirm and Quantify In Vivo Formation: A key objective is to develop sensitive and specific methods to detect and quantify 7-(BP-6-yl)Ade in various tissues and biological fluids (like urine) following exposure to BaP. This would help establish its relevance as a biomarker of exposure and DNA damage in human populations.

Elucidate its Contribution to Mutagenesis: A central goal is to understand the biological consequences of the formation of this adduct. This involves determining the frequency and types of mutations that arise from the resulting apurinic sites in different DNA sequence contexts. This is critical for assessing its role in the initiation of cancer.

Investigate Repair and Persistence: A further objective is to determine how efficiently the apurinic sites resulting from the loss of this adduct are repaired by the base excision repair pathway and whether certain factors (e.g., tissue type, genetic background) influence repair efficiency. The persistence of unrepaired lesions increases the likelihood of mutation.

Structure

2D Structure

3D Structure

Properties

CAS No. |

139428-50-5 |

|---|---|

Molecular Formula |

C25H15N5 |

Molecular Weight |

385.4 g/mol |

IUPAC Name |

7-benzo[b]pyren-6-ylpurin-6-amine |

InChI |

InChI=1S/C25H15N5/c26-24-23-25(28-12-27-24)29-13-30(23)22-18-7-2-1-6-16(18)17-10-8-14-4-3-5-15-9-11-19(22)21(17)20(14)15/h1-13H,(H2,26,27,28) |

InChI Key |

INOYRHNOOQSMLK-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C4C(=C2N5C=NC6=NC=NC(=C65)N)C=CC7=CC=CC(=C74)C=C3 |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=C2N5C=NC6=NC=NC(=C65)N)C=CC7=CC=CC(=C74)C=C3 |

Other CAS No. |

139428-50-5 |

Synonyms |

7-(benzo(a)pyren-6-yl)adenine BP-6-N7Ade |

Origin of Product |

United States |

Synthetic Methodologies for 7h Purin 6 Amine, 7 Benzo a Pyren 6 Yl and Its Analogues

Strategies for Regiospecific Linkage of Benzo(a)pyrene Moieties to Purine (B94841) Bases

Achieving a specific, or regiospecific, linkage between the benzo[a]pyrene (B130552) (BaP) moiety and the purine base is paramount for obtaining pure compounds for toxicological and analytical studies. Both chemical and enzymatic methods have been developed to generate these adducts, with each approach offering distinct advantages.

Chemical synthesis provides a direct route to specific DNA adducts, allowing for the production of larger quantities necessary for use as analytical standards. The strategy typically involves the reaction of an activated, electrophilic derivative of benzo[a]pyrene with the nucleophilic purine base.

One established method for creating analogous N7-purine adducts involves the reaction of a PAH o-quinone with a nucleoside under acidic conditions. acs.orgnih.gov For example, depurinating N7-guanine adducts have been synthesized by reacting PAH o-quinones, such as benzo[a]pyrene-7,8-dione (B196088), with 2'-deoxyguanosine. acs.orgnih.gov This reaction proceeds via nucleophilic attack from the N7 position of the purine ring on the activated PAH. A similar strategy can be applied to the synthesis of the N7-adenine adduct.

The reaction at the N7 position of a purine nucleoside introduces a positive charge into the imidazole (B134444) ring, which significantly weakens the N-glycosidic bond connecting the base to the deoxyribose sugar. acs.orgnih.gov This instability frequently leads to the spontaneous cleavage of this bond, resulting in the release of the modified base, a process known as depurination. acs.orgnih.govnih.gov The half-life of N7-guanine adducts of benzo[a]pyrene under physiological conditions can be as short as three hours. nih.gov

| Parameter | Description | Source |

| Purine Precursor | 2'-deoxyadenosine or Adenine (B156593) | N/A |

| BaP Precursor | Benzo[a]pyrene o-quinone (e.g., benzo[a]pyrene-7,8-dione) | acs.orgnih.gov |

| Reaction Conditions | Acidic (e.g., 1:1 acetic acid/water) | acs.orgnih.gov |

| Key Outcome | Formation of N7-adduct, often followed by depurination | acs.orgnih.govnih.gov |

This interactive table summarizes typical conditions for the chemical synthesis of N7-PAH-purine adducts.

In biological systems, the formation of DNA adducts is not a direct process but rather the result of metabolic activation. researchgate.net Benzo[a]pyrene itself is relatively inert; it must be converted into a chemically reactive electrophile by cellular enzymes to react with DNA. researchgate.netnih.gov This bioactivation pathway is a key focus of enzymatic synthesis approaches, which use isolated enzymes or microsomal preparations to mimic in vivo processes.

The primary pathway involves a three-step enzymatic process: researchgate.netnih.gov

Cytochrome P450 (CYP) enzymes , particularly CYP1A1 and CYP1B1, introduce an epoxide group to the BaP molecule. researchgate.netresearchgate.net

Epoxide hydrolase converts this epoxide into a dihydrodiol. researchgate.net

A second oxidation by CYP enzymes forms the ultimate carcinogenic metabolite, benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE). researchgate.netnih.gov

This highly reactive BPDE readily forms covalent bonds with nucleophilic sites in DNA. researchgate.netresearchgate.net While the N2 position of guanine (B1146940) is the most frequent target, adducts also form at other sites, including the N7 position of guanine and on adenine bases. researchgate.netwikipedia.org

| Enzyme Family | Specific Enzyme(s) | Role in BaP Activation | Source |

| Cytochrome P450 | CYP1A1, CYP1B1 | Epoxidation of BaP and BaP-7,8-dihydrodiol | researchgate.netnih.gov |

| Epoxide Hydrolase | mEH | Hydration of BaP-7,8-epoxide to BaP-7,8-dihydrodiol | researchgate.netnih.gov |

This interactive table outlines the key enzymes involved in the metabolic activation of Benzo[a]pyrene.

Precursor Design and Reactivity for Adduct Formation

The success of adduct synthesis, whether chemical or enzymatic, depends heavily on the design and reactivity of the precursor molecules.

For the benzo[a]pyrene moiety , the goal is to generate a potent electrophile. In chemical synthesis, this involves creating derivatives like o-quinones or diol epoxides that are highly susceptible to nucleophilic attack. acs.orgresearchgate.net The synthesis of various 6-substituted benzo[a]pyrene derivatives, starting from materials like benzo[a]pyrene-6-carbaldehyde, provides a versatile platform for creating tailored precursors for adduct formation. rsc.org

For the purine moiety , the inherent chemical properties of the base dictate its reactivity. The N7 position of purines, particularly guanine, is the most nucleophilic site in DNA and a primary target for many alkylating agents. nih.gov The lone pair of electrons on the N7 nitrogen is readily available for reaction with electrophiles. As noted earlier, alkylation at this site destabilizes the purine ring system, promoting depurination. nih.gov

Purification Techniques for Synthetic 7H-Purin-6-amine, 7-benzo(a)pyren-6-yl-

Following synthesis, the target adduct must be isolated from unreacted starting materials, side products, and, in the case of enzymatic reactions, complex biological matrices. A multi-step purification protocol is often required to achieve the high purity needed for analytical applications.

Commonly employed techniques include:

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a cornerstone technique for purifying PAH-DNA adducts. acs.orgnih.gov Separation is based on the hydrophobicity of the molecules, with the bulky, nonpolar benzo[a]pyrene moiety providing strong retention on C18 columns.

Solid-Phase Extraction (SPE): SPE is used for sample cleanup and concentration. researchgate.net Cartridges with different sorbents can be used to selectively retain the adducts while washing away more polar impurities.

Hydrophobic Interaction Chromatography: This method leverages the hydrophobicity of the BaP group. For instance, DNA fragments containing benzo[a]pyrene adducts can be separated from unmodified DNA using octyl-Sepharose columns. nih.gov The adduct-containing fragments bind to the hydrophobic matrix and are eluted separately from the unmodified DNA. nih.gov

The choice of DNA isolation method can also significantly impact the recovery of adducts. Studies have shown that methods avoiding phenol extraction, such as those using silica-based matrices (e.g., Gene Clean), can result in a much higher yield of lipophilic adducts compared to traditional phenol-chloroform extraction, where the adducts may partition into the organic phase. nih.gov

| Technique | Principle of Separation | Application | Source |

| RP-HPLC | Hydrophobicity | High-resolution purification of final product | acs.orgnih.gov |

| Solid-Phase Extraction | Differential affinity for solid sorbent | Sample cleanup and concentration | researchgate.net |

| Hydrophobic Interaction | Hydrophobic binding of BaP moiety | Separation of adducted vs. non-adducted DNA | nih.gov |

This interactive table summarizes key techniques for the purification of BaP-purine adducts.

Isotopic Labeling Strategies for Mechanistic and Analytical Studies of 7H-Purin-6-amine, 7-benzo(a)pyren-6-yl-

Isotopic labeling is an indispensable tool for quantitative analysis and for elucidating the mechanisms of adduct formation and repair. By incorporating heavy isotopes into either the purine or the BaP precursor, researchers can use mass spectrometry to precisely track and quantify the resulting adducts.

A powerful strategy involves the use of stable isotopes, such as ¹⁵N, to label the purine base. nih.govacs.org For instance, a DNA sequence can be synthesized with a ¹⁵N-labeled deoxynucleoside (e.g., [¹⁵N₅]-deoxyadenosine) at a specific position. After this labeled DNA is reacted with an unlabeled BaP derivative, the resulting adducts can be analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govacs.org The mass difference between the labeled and unlabeled adducts allows for their unambiguous identification and precise quantification, even in complex mixtures. nih.govresearchgate.net

Alternatively, radioactive isotopes like tritium ([³H]) can be incorporated into the benzo[a]pyrene molecule. nih.gov This allows for easy detection and quantification of adducts using scintillation counting, which is particularly useful for tracking the distribution of adducts in cellular or in vivo experiments. nih.gov

| Isotope | Labeled Moiety | Typical Use | Detection Method | Source |

| ¹⁵N | Purine Base (Adenine/Guanine) | Quantitative analysis of adduct formation at specific sites | Mass Spectrometry (LC-MS/MS) | nih.govacs.org |

| ³H (Tritium) | Benzo[a]pyrene | Tracking and quantifying total adduct levels in biological samples | Scintillation Counting | nih.gov |

This interactive table details common isotopic labeling strategies used in the study of BaP-DNA adducts.

Mechanisms of 7h Purin 6 Amine, 7 Benzo a Pyren 6 Yl Adduct Formation

Pathways of Benzo(a)pyrene Activation Leading to Purine (B94841) Adducts

The conversion of BaP to intermediates capable of binding to purines is a multi-step process. The specific pathway followed can determine the type and quantity of adducts formed, including those at the N7 position of purine bases which can lead to depurination and the generation of apurinic sites in the DNA backbone. researchgate.net

The enzymatic bioactivation of BaP is the most well-characterized route to the formation of its DNA adducts. This process is predominantly carried out by a suite of xenobiotic-metabolizing enzymes.

The primary enzymes involved are the cytochrome P450 (CYP) family, particularly CYP1A1 and CYP1B1. nih.govnih.gov These enzymes initiate the activation process by oxidizing BaP. nih.gov One major pathway involves the conversion of BaP to BaP-7,8-epoxide, which is then hydrated by microsomal epoxide hydrolase (mEH) to form BaP-7,8-dihydrodiol. nih.gov This dihydrodiol is a substrate for further oxidation by CYP enzymes, leading to the formation of the ultimate carcinogenic metabolite, BaP-7,8-dihydrodiol-9,10-epoxide (BPDE). nih.govnih.gov BPDE is highly reactive and forms bulky adducts with DNA, preferentially at the N² position of guanine (B1146940), but it is also implicated in the formation of other adducts. nih.gov

A second critical enzymatic route is the quinone pathway. This involves the oxidation of the BaP-7,8-diol metabolite by aldo-keto reductase (AKR) enzymes to yield benzo(a)pyrene-7,8-dione (BPQ). researchgate.netmdpi.com BPQ is a reactive ortho-quinone that can directly react with DNA to form both stable and depurinating adducts. researchgate.net Specifically, the reaction of BPQ with DNA has been shown to yield a depurinating N7-linked guanine adduct (BPQ-7-G) and adducts with deoxyadenosine (B7792050). researchgate.netresearchgate.net This pathway is significant because the quinone can undergo redox cycling, generating reactive oxygen species (ROS) that cause further DNA damage. researchgate.netmdpi.com

The table below summarizes the key enzymes and their functions in the metabolic activation of BaP leading to reactive species.

| Enzyme Family | Specific Enzyme(s) | Role in BaP Activation | Reactive Metabolite Generated |

| Cytochrome P450 | CYP1A1, CYP1B1 | Initial oxidation of BaP and subsequent oxidation of dihydrodiol intermediates. nih.govnih.gov | BaP-7,8-epoxide, BaP-7,8-dihydrodiol-9,10-epoxide (BPDE) nih.gov |

| Epoxide Hydrolase | Microsomal Epoxide Hydrolase (mEH) | Hydration of BaP-7,8-epoxide to BaP-7,8-dihydrodiol. nih.gov | BaP-7,8-dihydrodiol nih.gov |

| Aldo-Keto Reductase | AKR family | Oxidation of BaP-7,8-diol to a catechol, which auto-oxidizes to a quinone. researchgate.net | Benzo(a)pyrene-7,8-dione (BPQ) researchgate.net |

| Peroxidase | Peroxidase enzymes | One-electron oxidation of BaP. researchgate.net | BaP radical-cation researchgate.net |

Beyond direct enzymatic catalysis, a significant pathway for the generation of reactive BaP species is the radical-cation mechanism. mdpi.com This pathway involves the one-electron oxidation of the parent BaP molecule, often catalyzed by peroxidases in the presence of hydroperoxides, to form a BaP radical-cation. researchgate.netmdpi.com

Stereochemical Considerations in the Formation of 7H-Purin-6-amine, 7-benzo(a)pyren-6-yl-

The stereochemistry of the reactive metabolites of BaP plays a crucial role in the structure and biological consequences of the resulting DNA adducts. The diol epoxide, BPDE, exists as two pairs of enantiomers: (+)-anti-BPDE, (-)-anti-BPDE, (+)-syn-BPDE, and (-)-syn-BPDE. researchgate.net The "anti" and "syn" descriptors refer to the stereochemical relationship between the epoxide oxygen and the hydroxyl group on the opposite side of the bay region.

These different stereoisomers exhibit distinct reactivities and lead to adducts with different conformations. For instance, the (+)-anti-BPDE isomer is generally considered the most tumorigenic of the four. The specific stereoisomer of BPDE that reacts with the purine base will determine the absolute stereochemistry of the resulting adduct, such as 7H-Purin-6-amine, 7-benzo(a)pyren-6-yl-. Studies involving the synthesis of purine derivatives have highlighted that coupling processes can be accompanied by racemization, leading to mixtures of diastereomers. nih.gov This suggests that the formation of BaP-purine adducts in a biological system could potentially result in a complex mixture of stereoisomeric products, each with potentially different rates of repair and mutagenic potential. The configuration of the final adduct is a direct consequence of the stereochemistry of the attacking electrophile.

Reaction Kinetics of Adduct Formation with DNA and Isolated Nucleosides

The formation of BaP-purine adducts is a dynamic process influenced by several kinetic factors. Studies have shown that BaP-DNA adduct formation in cell models, such as HepG2 cells, increases in a concentration-dependent manner. nih.gov However, the relationship is not always linear, especially in vivo.

The rate of adduct formation can be limited by the saturation of the metabolic activation pathways. nih.gov At low exposure levels, adduct formation may appear linear, but as the concentration of BaP increases, the enzymes responsible for its activation (e.g., CYP1A1) can become saturated, leading to a plateau in the rate of adduct formation. nih.gov

Furthermore, the adducts themselves, particularly N7-guanine adducts, are often chemically unstable. nih.gov The addition of a bulky group like a BaP metabolite to the N7 position of a purine introduces a positive charge on the imidazole (B134444) ring, weakening the N-glycosidic bond that connects the base to the sugar-phosphate backbone. nih.gov This instability leads to spontaneous depurination, where the adducted base is released from the DNA strand. The half-lives of N7-guanine adducts in double-stranded DNA can be relatively short, ranging from a few hours to around 150 hours. nih.gov This inherent instability is a key kinetic feature, meaning the adduct is often a transient lesion that rapidly converts into an abasic site, a different form of DNA damage.

| Factor | Influence on Reaction Kinetics |

| BaP Concentration | Adduct formation is generally concentration-dependent, but can become saturated at high concentrations. nih.govnih.gov |

| Enzyme Activity | The rate of metabolic activation directly controls the supply of reactive electrophiles, thus governing the overall rate of adduct formation. nih.gov |

| Adduct Stability | N7-purine adducts are chemically unstable, leading to rapid depurination. Their half-life is a critical kinetic parameter. nih.gov |

| Detoxification Pathways | Competing detoxification reactions reduce the concentration of reactive metabolites available to react with DNA. nih.gov |

Influence of Microenvironment on Adduct Formation Efficiency

The cellular and tissue microenvironment has a profound impact on the efficiency of BaP metabolism and subsequent DNA adduct formation. The expression and activity of key metabolizing enzymes, such as CYP1A1, can vary dramatically between different cell types and tissues.

Research using 3D organoid cultures derived from different human tissues has demonstrated this variability. nih.gov When exposed to BaP, organoids from the pancreas and undifferentiated liver showed the highest levels of DNA adducts. nih.gov In contrast, colon organoids exhibited the lowest capacity for both BaP metabolism and adduct formation. nih.gov Gastric and kidney organoids displayed intermediate levels of adducts. nih.gov This highlights that the tissue of origin is a primary determinant of the genotoxic potential of BaP, as it dictates the local balance between metabolic activation and detoxification.

The presence or absence of specific enzymatic components within the cellular microenvironment also plays a role. For example, studies in cells lacking cytochrome P450 oxidoreductase (POR), a key electron donor to CYP enzymes, have shown alterations in BaP metabolism and an enhancement of DNA adduct formation under certain conditions, suggesting that other electron donors like cytochrome b5 can modulate the process. nih.gov

The table below, based on findings from human tissue organoid studies, illustrates the influence of the microenvironment on BaP-DNA adduct levels. nih.gov

| Organoid Tissue of Origin | Relative BaP-DNA Adduct Levels |

| Pancreas (D39) | Highest |

| Liver (undifferentiated) | High |

| Kidney (D21) | High |

| Pancreas (D44) | Intermediate |

| Kidney (D50) | Intermediate |

| Gastric (D88, D95) | Intermediate |

| Liver (differentiated) | Intermediate |

| Colon | Lowest |

Molecular Interactions of 7h Purin 6 Amine, 7 Benzo a Pyren 6 Yl with Nucleic Acids

Conformational Perturbations Induced by 7H-Purin-6-amine, 7-benzo(a)pyren-6-yl- in DNA Duplexes

The covalent attachment of a bulky molecule like benzo[a]pyrene (B130552) to a DNA base inevitably causes significant distortion of the DNA double helix. The nature and extent of this perturbation depend on the adduct's specific chemical structure, stereochemistry, and its local sequence environment.

Detailed structural information for the unstable 7H-Purin-6-amine, 7-benzo(a)pyren-6-yl- adduct within a DNA duplex is limited due to its tendency to depurinate. nih.govuwo.ca However, extensive structural studies have been performed on the related, stable (+)-trans-anti-BPDE-N6-dA adduct, providing valuable insights into how a BaP moiety linked to adenine (B156593) can perturb DNA structure.

Crystal structures of a BPDE-adenine adduct within a DNA duplex have revealed two distinct conformations for the bulky pyrene (B120774) moiety: one where it intercalates into the DNA helix, and another where it is positioned in the major groove and exposed to the solvent. rsc.orgexlibrisgroup.com The intercalated conformation disrupts the normal stacking of base pairs, while the major groove conformation causes the adducted adenine to slide towards the major groove by nearly 2 Å, leading to underwinding of the helix. rsc.org Two-dimensional NMR studies also support the finding that BPDE-dA adducts can intercalate between base pairs. rsc.orgnih.gov These structural perturbations are significant as they can interfere with the binding of proteins that recognize specific DNA sequences or structures, including DNA repair enzymes and polymerases. nih.gov

For the 7H-Purin-6-amine, 7-benzo(a)pyren-6-yl- adduct, the covalent bond at the N7 position of the purine (B94841) ring places the bulky BaP moiety in a different orientation relative to the DNA helix compared to the N6 adduct. This would likely lead to a distinct set of conformational changes, although detailed structural data are not available. The positive charge introduced on the purine ring by N7-alkylation weakens the glycosidic bond, making the adduct prone to depurination and creating an apurinic (AP) site, which itself is a significant form of DNA damage. nih.gov

Molecular dynamics simulations and spectroscopic techniques provide insight into the dynamic nature of adducted DNA. For BPDE adducts, fluorescence resonance energy transfer (FRET) studies have been used to monitor the conformation of the adduct within a polymerase active site. nih.gov These studies suggest that the adduct's position does not change dramatically upon binding of a correct or incorrect nucleotide, indicating that the adduct may inhibit the conformational changes required for catalysis. nih.gov

Furthermore, NMR studies have revealed chemical exchange line broadening for protons near the site of a (+)-trans-anti-BPDE-guanine adduct, indicating the presence of a conformational equilibrium between a minor and major conformation. The specific DNA sequence context has been shown to influence this equilibrium. While this data pertains to a guanine (B1146940) adduct, it highlights the principle that BaP adducts can introduce dynamic flexibility or instability into the DNA structure. It is highly probable that the 7H-Purin-6-amine, 7-benzo(a)pyren-6-yl- adduct would also induce significant local flexibility, particularly given the instability of the glycosidic bond. nih.gov

Impact on DNA Replication Fidelity in Cell-Free Systems

Bulky DNA adducts like those formed by benzo[a]pyrene are potent blocks to high-fidelity replicative DNA polymerases. nih.gov The persistence of such adducts can lead to mutations during DNA replication through a process known as translesion synthesis (TLS), which is carried out by specialized, lower-fidelity polymerases. uwo.ca

The efficiency with which a DNA polymerase can replicate past an adduct is a key determinant of its cytotoxic and mutagenic potential. Studies on oligonucleotides containing site-specific BPDE-adenine adducts have shown that these lesions are strong blocks to DNA synthesis for many polymerases.

However, specialized TLS polymerases can bypass these adducts with varying efficiencies. Human DNA polymerase ι (pol ι), a Y-family polymerase, can insert a nucleotide opposite BPDE-dA adducts, predominantly incorporating the correct base (dTMP). However, the subsequent extension step is often inefficient, suggesting that another polymerase, such as pol κ, might be required to complete the bypass in a two-step process. In contrast, the exonuclease-deficient Klenow fragment of E. coli polymerase I has been shown to perform translesion synthesis past BPDE-adenine adducts with up to 16% efficiency for certain stereoisomers. The stereochemical configuration of the adduct significantly influences the bypass efficiency.

While direct bypass data for the 7H-Purin-6-amine, 7-benzo(a)pyren-6-yl- adduct is not available, its primary consequence in replication is likely the generation of an apurinic (AP) site due to depurination. nih.gov AP sites themselves are significant blocks to replication that require TLS polymerases for bypass.

When TLS polymerases bypass a DNA adduct, they can incorporate an incorrect nucleotide opposite the lesion, leading to a mutation. The frequency and type of mutation are hallmarks of a specific carcinogen and its adducts.

For BPDE-deoxyadenosine adducts, the most frequently observed mutation is an A→G transition. nih.gov The sequence context surrounding the adduct plays a critical role in determining its mutational properties. Studies using site-specifically modified oligonucleotides have confirmed this mutational signature. nih.gov Human polymerase ι, while primarily inserting the correct base opposite BPDE-dA adducts, still exhibits misincorporation frequencies ranging from 2 × 10⁻³ to 6 × 10⁻⁴. In contrast, studies with the Klenow fragment polymerase showed preferential incorporation of Adenine (A) opposite some BPDE-adenine adducts and Cytosine (C) opposite others, depending on the adduct's stereochemistry.

The table below summarizes the replication bypass and misincorporation findings for the related BPDE-N6-deoxyadenosine adducts in cell-free systems.

| Polymerase | Adduct Stereoisomer | Bypass Efficiency | Predominant Misincorporation | Citation |

| E. coli Pol I (exo- KF) | C10-S configuration | ~16% | A | |

| E. coli Pol I (exo- KF) | C10-R configuration | Lower than C10-S | C | |

| Human Polymerase ι (pol ι) | Various BaP DE-dA | Low (extension is poor) | T (correct base), but misincorporation at 10⁻³-10⁻⁴ frequency | |

| Sequenase (T7 Pol) | All tested BPDE-dA | Blocked, but misincorporates | A |

This table presents data for the stable BPDE-N6-deoxyadenosine adduct, as specific quantitative data for 7H-Purin-6-amine, 7-benzo(a)pyren-6-yl- is not extensively documented.

Influence on Transcriptional Processes in vitro

DNA adducts not only affect DNA replication but can also interfere with transcription, the process of reading a gene to produce RNA. A bulky adduct on the template DNA strand can block the progression of RNA polymerase, leading to truncated transcripts and reduced gene expression. This transcriptional arrest can contribute to the cytotoxic effects of the DNA damaging agent.

Like in replication, specialized polymerases may play a role in bypassing lesions during transcription. For some types of DNA damage, it has been shown that TLS polymerases can be recruited to assist in transcriptional bypass. While specific studies on the transcriptional consequences of the 7H-Purin-6-amine, 7-benzo(a)pyren-6-yl- adduct are scarce, it is established that bulky adducts in general can impair transcription. The formation of an AP site following the depurination of the N7-adduct would also be a strong block to transcription. The presence of such lesions can lead to mutations in the nascent RNA transcript if bypass occurs, a phenomenon known as transcriptional mutagenesis.

Effects on DNA Binding Proteins and Their Recognition of Adducted Sites

The covalent attachment of bulky molecules like benzo[a]pyrene (BaP) to DNA bases, forming adducts such as 7H-Purin-6-amine, 7-benzo(a)pyren-6-yl-, presents a significant obstacle to the cellular machinery that interacts with DNA. These adducted sites can profoundly interfere with the function of DNA binding proteins, including those essential for replication and repair. The large, helix-distorting nature of the BaP moiety is a key factor in this interference, leading to stalled enzymatic processes and the initiation of specific repair pathways. researchgate.net

The presence of a BaP adduct on a DNA template can act as a strong block to DNA replication. researchgate.netnih.gov Studies on various DNA polymerases have consistently shown that these lesions inhibit primer extension. For instance, when encountering a BaP adduct, DNA synthesis by enzymes like T7 DNA polymerase and human polymerase alpha is significantly impeded. nih.goviaea.org Research using a reconstituted replication system with T7 DNA polymerase and its accessory gene 4 protein (a helicase/primase) demonstrated that the polymerase tends to dissociate from the DNA template upon encountering a BaP adduct. iaea.org This suggests that the adduct creates a structural barrier that the polymerase cannot easily bypass.

The stereochemistry of the adduct also plays a critical role in its effect on DNA polymerases. Studies on benzo[a]pyrene diol epoxide (BPDE) adducts at the N² position of guanine have revealed differences in polymerase inhibition. For example, in the presence of T7 DNA polymerase (Sequenase), a cis configured adduct almost completely inhibited primer extension, whereas a trans adduct reduced extension to about 20% of that seen with an unmodified template. nih.gov This indicates that the precise three-dimensional shape of the adducted nucleotide influences how it is accommodated within the polymerase active site. nih.gov The inhibitory effect is not limited to the site of the lesion itself; it can also affect nucleotide incorporation at positions downstream from the adduct. nih.gov

| Adduct Type | Polymerase | Observed Effect | Reference |

|---|---|---|---|

| BPDE-N²-dG (trans) | T7 DNA Polymerase (Sequenase) | Reduced primer extension to ~20% of control. | nih.gov |

| BPDE-N²-dG (cis) | T7 DNA Polymerase (Sequenase) | Almost complete inhibition of primer extension. | nih.gov |

| General B[a]P Adducts | T7 DNA Polymerase | Polymerase dissociates after encountering the adduct. | iaea.org |

| (+)-trans-B[a]P-N²-dG | E. coli DNA Polymerase I (Klenow Fragment) | Significant block to downstream replication. | nih.gov |

| (+)-cis-B[a]P-N²-dG | E. coli DNA Polymerase I (Klenow Fragment) | Stronger inhibition of nucleotide insertion across from and immediately past the lesion compared to the trans adduct. | nih.gov |

The recognition of BaP-adducted sites is the first step in their removal by DNA repair systems. The primary mechanism for repairing such bulky lesions is Nucleotide Excision Repair (NER). researchgate.net This pathway is responsible for removing a wide range of DNA damage that causes significant structural distortions to the DNA double helix. In Chinese hamster ovary (CHO) cells, the repair of BPDE-DNA adducts has been studied in specific genes. nih.gov Research showed that repair efficiency could be influenced by the genomic context, with repair in a non-amplified gene being more efficient than in amplified gene regions. nih.gov However, within the dihydrofolate reductase (DHFR) gene, there was no significant difference in the repair rates between the transcribed and non-transcribed strands for BPDE adducts, which contrasts with the preferential repair of other types of damage like UV-induced pyrimidine (B1678525) dimers. nih.gov

Beyond cellular repair enzymes, other proteins and protein complexes can recognize BaP-DNA adducts. Advanced single-molecule techniques have utilized protein nanopores, such as α-hemolysin, to detect the presence of BPDE-guanine adducts in DNA strands. nih.gov As the adducted DNA passes through the nanopore, the bulky BaP moiety causes a characteristic disruption in the ion current and significantly slows the translocation of the DNA strand. nih.gov This demonstrates that the physical size and structure of the adduct are directly recognizable by a protein channel, a principle that underlies its detection by cellular repair proteins.

| System | Adduct Type | Key Finding | Reference |

|---|---|---|---|

| CHO Cell NER | BPDE-DNA Adducts | Repair is more efficient in non-amplified vs. amplified gene regions. | nih.gov |

| CHO Cell NER (DHFR gene) | BPDE-DNA Adducts | No significant difference in repair between transcribed and non-transcribed strands. | nih.gov |

| α-Hemolysin Nanopore | BPDE-Guanine Adduct | The bulky adduct significantly slows DNA translocation through the pore, allowing for electronic detection. | nih.gov |

| General Eukaryotic Cells | Bulky BaP Adducts | Nucleotide Excision Repair (NER) is the typical mechanism for removal. | researchgate.net |

Cellular Recognition and Processing of 7h Purin 6 Amine, 7 Benzo a Pyren 6 Yl Adducts

Engagement with DNA Repair Pathways

The primary defense against bulky DNA adducts involves several DNA repair and tolerance pathways. The choice of pathway and the efficiency of repair are dictated by the specific chemical nature of the adduct, its stereochemistry, and its local sequence context, all of which influence the degree of structural distortion imposed on the DNA helix.

Nucleotide Excision Repair (NER) is the principal and most versatile pathway for removing bulky, helix-distorting DNA lesions, including those derived from B[a]P. researchgate.netnih.gov The NER machinery, comprising approximately 30 core proteins in humans, recognizes the structural anomaly in the DNA rather than the specific damaged base. nih.gov The process is initiated by the xeroderma pigmentosum C (XPC) protein complex, which acts as the primary damage sensor in the global genome repair (GGR) sub-pathway of NER. acs.org

The efficiency of NER is not uniform for all adducts. It can vary by more than two orders of magnitude depending on the lesion's structure and its effect on DNA conformation. nih.gov Key factors influencing NER efficiency include the degree of thermodynamic destabilization of the DNA helix, the extent of base pair disruption, and the specific stereochemistry of the adduct. For B[a]P-derived adducts, studies on the more common guanine (B1146940) adducts show that repair efficiency is profoundly dictated by the local DNA conformation. nih.gov Lesions that cause significant structural distortion, such as displacing both the modified base and its partner base from their normal positions, are generally recognized and excised more efficiently. acs.orgnih.gov While specific efficiency rates for the 7H-Purin-6-amine, 7-benzo(a)pyren-6-yl- adduct are less characterized than for its guanine counterpart, it is understood to be a substrate for NER due to the significant bulk and distortion it introduces.

Table 1: Factors Influencing NER Efficiency for Bulky DNA Adducts

| Factor | Description | Impact on NER Efficiency |

| Lesion Structure | The chemical nature, size, and stereochemistry of the adduct. | Adducts that cause greater distortion of the DNA double helix are generally better substrates for NER. |

| DNA Sequence Context | The sequence of nucleotides immediately surrounding the adduct. | The local sequence can affect DNA flexibility and the degree of distortion, thereby modulating recognition by the XPC complex. |

| Helix Destabilization | The extent to which the adduct disrupts the hydrogen bonding and stacking interactions of the DNA helix. | Higher destabilization typically correlates with more efficient recognition and repair. nih.gov |

| Partner Base | The identity of the base opposite the adduct and whether it is properly paired or mismatched. | Mismatches opposite an adduct can alter the conformation and either enhance or decrease repair efficiency. nih.gov |

The Base Excision Repair (BER) pathway is primarily responsible for correcting small, non-helix-distorting base lesions that arise from oxidation, alkylation, or deamination. The process is initiated by a damage-specific DNA glycosylase that recognizes and cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar, leaving an apurinic/apyrimidinic (AP) site.

Given its mechanism, BER is not equipped to handle large, bulky adducts like 7H-Purin-6-amine, 7-benzo(a)pyren-6-yl-. The active sites of DNA glycosylases are tailored to recognize specific, subtle base modifications and flip them into a pocket for excision. A large B[a]P moiety attached to adenine (B156593) is sterically too large to be accommodated by any known DNA glycosylase. Therefore, the BER pathway is not considered a viable mechanism for the direct removal of this type of adduct.

When a replication fork encounters a DNA lesion that has not been removed by NER, the fork can stall, a potentially lethal event for the cell. Translesion Synthesis (TLS) is a DNA damage tolerance mechanism that allows replication to proceed across the damaged template. nih.gov This process involves switching from a high-fidelity replicative polymerase to a specialized, low-fidelity TLS polymerase capable of accommodating the bulky adduct in its active site. nih.gov

Several Y-family TLS polymerases, including polymerase eta (pol η), polymerase iota (pol ι), and polymerase kappa (pol κ), as well as the B-family polymerase zeta (pol ζ), are involved in bypassing such lesions. The efficiency and fidelity of bypass are highly dependent on both the specific TLS polymerase and the nature of the adduct.

Studies directly comparing the bypass of B[a]P-adenine (dA) and B[a]P-guanine (dG) adducts have revealed distinct polymerase specificities. nih.gov For instance, pol η can bypass the (+)-trans-adenine adduct with greater success than it bypasses the corresponding guanine adducts. nih.gov In contrast, pol κ, which can effectively bypass B[a]P-guanine adducts, is significantly blocked by B[a]P-adenine adducts. nih.gov The bypass is often mutagenic, with the polymerase inserting an incorrect base opposite the lesion. The choice of polymerase and its intrinsic fidelity at the site of the lesion are critical determinants of the mutagenic outcome.

Table 2: In Vitro Bypass Efficiency of Benzo[a]pyrene (B130552) (B[a]P) Adducts by Human TLS Polymerases

| TLS Polymerase | Adduct Substrate | Bypass Efficiency | Key Finding |

| Polymerase η (eta) | (+)-trans-B[a]P-N6-dA | More successfully bypassed | Pol η is more effective at bypassing the adenine adduct compared to guanine adducts. nih.gov |

| (-)-trans-B[a]P-N6-dA | Partially blocked | The stereochemistry of the adduct influences bypass efficiency. nih.gov | |

| Polymerase κ (kappa) | (+)- and (-)-trans-B[a]P-N6-dA | Ineffective bypass | Pol κ is strongly inhibited by B[a]P adducts on adenine, in contrast to its ability to bypass guanine adducts. nih.gov |

| Polymerase ι (iota) | B[a]P-N6-dA | Ineffective bypass | Pol ι alone is not effective in bypassing this lesion. nih.gov |

| Polymerase ζ (zeta) | B[a]P-N6-dA | Ineffective bypass | Pol ζ alone does not effectively bypass the lesion. nih.gov |

Data synthesized from in vitro primer extension reaction studies. nih.gov

Molecular Mechanisms of Adduct-Induced DNA Damage Response Activation in Cellular Models

The presence of a 7H-Purin-6-amine, 7-benzo(a)pyren-6-yl- adduct can trigger a complex DNA Damage Response (DDR). This signaling cascade serves to coordinate cell cycle progression with DNA repair and, if the damage is too severe, to initiate programmed cell death (apoptosis) or cellular senescence.

In cellular models, B[a]P treatment has been shown to generate DNA adducts and double-strand breaks, leading to the activation of the Ataxia Telangiectasia Mutated (ATM) kinase. nih.gov ATM activation can, in turn, trigger a p53-dependent response, a central pathway in cell cycle control and apoptosis. nih.gov Furthermore, the stalling of replication forks at the site of the adduct is a potent activator of the ATR (ATM and Rad3-related) kinase pathway.

Interestingly, the cellular response to B[a]P-induced adducts can also involve the transcriptional repression of genes involved in other repair pathways, such as Mismatch Repair (MMR) and Homologous Recombination (HR). nih.gov This downregulation is linked to altered function of the E2F1 transcription factor, suggesting a complex cross-talk between different repair systems and a potential mechanism for B[a]P-induced genomic instability beyond the initial lesion. nih.gov

Fate of Adducted Bases in Cellular Turnover Processes

Once formed, a 7H-Purin-6-amine, 7-benzo(a)pyren-6-yl- adduct has several potential fates within the cell, determined by the interplay between DNA repair, DNA replication, and transcription.

Repair: The most favorable outcome is the successful recognition and removal of the adduct by the NER pathway, restoring the original DNA sequence. The efficiency of this process determines the persistence of the lesion.

Persistence and Replication Block: If the adduct is not repaired, it remains a persistent lesion in the genome. During DNA replication, the adduct will stall the high-fidelity replicative polymerase machinery. researchgate.net

TLS-Mediated Bypass: The stalled replication fork can be rescued by TLS polymerases, which replicate past the adduct. While this allows the cell to complete replication and survive, it often comes at the cost of introducing mutations (e.g., inserting a T instead of a C opposite the adducted A), which can be a critical step in carcinogenesis. nih.gov After the bypass, the original adduct remains in the template strand and may be a substrate for repair in the next cell cycle.

Transcription Block: A bulky adduct located on the template strand of an actively transcribed gene can block the progression of RNA polymerase, inhibiting the expression of that gene. This can have significant downstream consequences for cellular function. researchgate.net

Induction of Apoptosis or Senescence: If the level of DNA damage is overwhelming or critical lesions persist, the DDR pathways may trigger cellular senescence or apoptosis to prevent the propagation of a cell with a heavily damaged genome. nih.gov

Analytical and Bioanalytical Methodologies for 7h Purin 6 Amine, 7 Benzo a Pyren 6 Yl Detection

Chromatographic Separation Techniques for Adduct Quantification

Chromatographic methods are fundamental to the analysis of complex biological mixtures, enabling the separation of the target adduct from unmodified nucleosides and other cellular components. High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are the cornerstones of these separation strategies.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a well-established and sensitive method for the quantification of B[a]P-DNA adducts. The inherent fluorescence of the pyrene (B120774) moiety allows for highly specific detection.

In this method, DNA is first isolated from a biological sample and enzymatically hydrolyzed to its constituent nucleosides. The resulting mixture is then injected into an HPLC system. A reversed-phase column, typically a C18 column, is commonly used to separate the hydrophobic adducts from the more polar, unmodified nucleosides. The separation is achieved by using a gradient elution system, often a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent such as methanol (B129727) or acetonitrile. The concentration of the organic solvent is gradually increased to elute the more strongly retained, nonpolar adducts.

The fluorescence detector is set to excitation and emission wavelengths specific to the benzo[a]pyrene (B130552) chromophore, which enhances the selectivity of the analysis. For B[a]P and its derivatives, excitation is typically in the ultraviolet (UV) range, and emission is at a longer wavelength in the visible spectrum. This technique can achieve detection limits in the range of a few adducts per 10^8 to 10^9 normal nucleotides, making it suitable for analyzing DNA from tissues exposed to significant levels of B[a]P.

Table 1: Representative HPLC-Fluorescence Parameters for B[a]P Adduct Analysis

| Parameter | Value/Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Aqueous buffer (e.g., 10 mM Ammonium Acetate) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A time-programmed linear gradient from a low to a high percentage of Mobile Phase B |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Fluorescence Detection | Excitation: ~246 nm, Emission: ~398 nm (representative values for B[a]P moiety) |

Ultra-Performance Liquid Chromatography (UPLC) Coupled with Mass Spectrometry

Ultra-performance liquid chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in higher resolution, improved sensitivity, and faster analysis times. When coupled with mass spectrometry (MS), UPLC-MS provides an exceptionally powerful tool for the analysis of DNA adducts.

The separation principle in UPLC is similar to HPLC, employing reversed-phase chromatography. However, the higher backpressure generated by the smaller particles necessitates specialized UPLC systems capable of handling these conditions. The enhanced separation efficiency of UPLC is particularly advantageous for resolving isomeric adducts, which may have very similar chemical properties but different biological consequences. The eluent from the UPLC column is directly introduced into the ion source of a mass spectrometer, allowing for seamless integration of separation and detection.

Mass Spectrometric Approaches for Structural Confirmation and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of 7H-Purin-6-amine, 7-benzo(a)pyren-6-yl- and related adducts. It not only provides highly sensitive detection but also offers structural information, which is crucial for unambiguous identification.

Tandem Mass Spectrometry (MS/MS) for Fingerprinting

Tandem mass spectrometry (MS/MS) is a technique that involves two stages of mass analysis. In the first stage, the protonated molecule of the adduct of interest (the precursor ion) is selected. This precursor ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to fragment. The resulting product ions are then analyzed in the second stage of the mass spectrometer.

The fragmentation pattern, or "fingerprint," is characteristic of the adduct's structure. For 7H-Purin-6-amine, 7-benzo(a)pyren-6-yl-, a common fragmentation pathway involves the cleavage of the glycosidic bond, resulting in a product ion corresponding to the protonated benzo[a]pyrenyl-adenine base. Another characteristic fragment is the benzo[a]pyrene moiety itself. By monitoring specific precursor-to-product ion transitions, a technique known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), the selectivity and sensitivity of the analysis are significantly enhanced, minimizing interference from the complex biological matrix.

Table 2: Illustrative MS/MS Transitions for B[a]P-Adenine Adducts

| Precursor Ion (m/z) | Product Ion (m/z) | Description of Fragmentation |

|---|---|---|

| 386.1 | 253.1 | Loss of adenine (B156593) |

Note: These are representative values and may vary depending on the specific adduct and instrument conditions.

Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope dilution mass spectrometry is the gold standard for the absolute quantification of chemical compounds, including DNA adducts. This method relies on the use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest but has a different mass.

A known amount of the isotopically labeled standard, for example, containing 13C or 15N atoms, is added to the biological sample at the beginning of the sample preparation process. This standard experiences the same processing and potential losses as the endogenous analyte. The ratio of the signal from the native adduct to the signal from the isotopically labeled standard is measured by the mass spectrometer. Since the amount of the added standard is known, the absolute amount of the native adduct in the original sample can be accurately calculated. This approach corrects for variations in sample extraction efficiency and matrix effects during ionization, leading to highly precise and accurate quantification. Detection limits for this method can reach the attomole (10^-18 mole) level, allowing for the measurement of very low adduct levels in human samples.

Immunochemical Methods for Adduct Detection in Experimental Samples

Immunochemical methods utilize the high specificity of antibodies to detect and quantify DNA adducts. These techniques are particularly useful for screening large numbers of samples and can be very sensitive.

One of the primary immunochemical techniques is the enzyme-linked immunosorbent assay (ELISA) . In a competitive ELISA, a known amount of the adduct-specific antibody is incubated with the sample DNA and a known amount of a labeled adduct standard. The native adducts in the sample compete with the labeled standard for binding to the antibody. The amount of bound labeled standard is then measured, which is inversely proportional to the concentration of the native adduct in the sample. Competitive ELISAs can be highly sensitive, with detection limits reported in the range of 1 adduct per 10^7 to 10^8 nucleotides. nih.gov

Another powerful immunochemical method is immunoaffinity chromatography . In this technique, antibodies specific for the 7H-Purin-6-amine, 7-benzo(a)pyren-6-yl- adduct are immobilized on a solid support within a chromatography column. When a DNA hydrolysate is passed through the column, the adducts are selectively retained by the antibodies, while unmodified nucleosides and other components pass through. The retained adducts can then be eluted and quantified by a sensitive analytical method such as HPLC-fluorescence or LC-MS. This method serves as an excellent sample purification and enrichment step prior to instrumental analysis. Polyclonal and monoclonal antibodies have been developed that recognize benzo[a]pyrene-DNA adducts, including those formed at the N7 position of adenine. nih.gov

Ultrasensitive enzymatic radioimmunoassay (USERIA) is another immunochemical technique that offers exceptional sensitivity. nih.gov This method is a variation of ELISA that uses a radiolabeled substrate for enzymatic amplification, allowing for the detection of extremely low levels of adducts, in the range of a few femtomoles. nih.gov

Table 3: Comparison of Immunochemical Methods for B[a]P Adduct Detection

| Method | Principle | Typical Sensitivity | Advantages | Disadvantages |

|---|---|---|---|---|

| Competitive ELISA | Competition between sample adduct and labeled adduct for antibody binding. nih.gov | 1 adduct per 10^7 - 10^8 nucleotides. nih.gov | High throughput, relatively low cost. | Potential for cross-reactivity, may not distinguish between different adduct isomers. |

| Immunoaffinity Chromatography | Selective isolation of adducts using immobilized antibodies. nih.gov | Dependent on the final detection method. | Excellent for sample purification and enrichment. | Requires specific antibodies, can be time-consuming. |

| USERIA | Enzymatic amplification with a radiolabeled substrate. nih.gov | ~3 femtomoles of adduct. nih.gov | Extremely high sensitivity. | Requires handling of radioactive materials. |

Spectroscopic Characterization (Excluding Basic Properties) for Adduct Identification within Complex Mixtures

The identification of specific DNA adducts such as 7H-Purin-6-amine, 7-benzo(a)pyren-6-yl- within complex biological matrices presents a significant analytical challenge. The low abundance of these adducts amidst a vast excess of unmodified biomolecules necessitates highly sensitive and selective analytical methodologies. Advanced spectroscopic techniques, often coupled with powerful separation methods, are essential for the unambiguous characterization and confirmation of these structures.

The primary spectroscopic methods employed for this purpose are fluorescence spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide detailed information about the adduct's structure, electronic environment, and molecular weight, which is critical for its identification.

Fluorescence Spectroscopy

The inherent fluorescence of the benzo[a]pyrene moiety makes fluorescence spectroscopy an exceptionally sensitive tool for detecting this class of adducts. To enhance selectivity and overcome spectral interference in complex mixtures, several specialized fluorescence techniques are utilized.

Synchronous Fluorescence Spectroscopy (SFS): This is a widely applied technique for detecting benzo[a]pyrene (BP) adducts. nih.gov In SFS, both the excitation and emission monochromators are scanned simultaneously with a constant, fixed wavelength difference (Δλ). This approach narrows the spectral bands and simplifies the complex emission spectra, allowing for better resolution of the target analyte's signal. nih.gov For the detection of benzo[a]pyrene diol epoxide (BPDE)-DNA adducts, a key precursor to the formation of compounds like 7H-Purin-6-amine, 7-benzo(a)pyren-6-yl-, a Δλ of 34 nm is commonly used. nih.govpsu.edu Because of the quenching effect of the DNA backbone, samples are often subjected to acid hydrolysis to release the BP moiety as tetrols, which can then be quantified. nih.gov The synchronous fluorescence peak for the hydrolyzed adducts is typically observed at 379 nm. nih.govpsu.edu

Advanced and High-Resolution Fluorescence Techniques: To further improve specificity, second-derivative SFS and the generation of complete fluorescence excitation-emission matrices are employed. oup.comoup.com These methods help to unequivocally identify the characteristic spectral signature of the adducts in samples such as human lung and placental tissue. oup.comoup.com For ultimate structural confirmation, Fluorescence Line-Narrowing Spectrometry (FLNS) offers exceptionally high resolution. FLNS has been successfully used to establish the structure of the related adduct, 7-(benzo[a]pyren-6-yl)guanine, which was isolated from the urine and feces of rats treated with benzo[a]pyrene. nih.gov Low-temperature fluorescence is another valuable approach, as the colder temperatures sharpen spectral bands and increase fluorescence yields, making it possible to distinguish between different adduct conformations. nih.gov

Interactive Table 1: Synchronous Fluorescence Spectroscopy Parameters for BPDE-DNA Adducts

| Analyte | Wavelength Difference (Δλ) | Emission Maximum (λem) | Reference |

| BPDE-DNA Adduct | 34 nm | 382 nm | psu.edu |

| BP-tetrols (hydrolysis product) | 34 nm | 379 nm | nih.govpsu.edu |

| Pyrene | 34 nm | 372 nm | psu.edu |

Mass Spectrometry (MS)

High-resolution mass spectrometry is indispensable for confirming the identity of carcinogen-DNA adducts. It provides a precise measurement of the mass-to-charge ratio (m/z) of the molecule, allowing for the verification of its elemental composition. Following the enzymatic hydrolysis of DNA that has reacted with BPDE, MS analysis has confirmed the formation of covalent adducts with deoxyadenosine (B7792050) (the nucleoside precursor to the purine (B94841) base in 7H-Purin-6-amine, 7-benzo(a)pyren-6-yl-) and deoxyguanosine. nih.gov The analysis revealed that the binding occurs between the activated benzo[a]pyrene and the exocyclic amino groups of these purines. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

While less sensitive than fluorescence or mass spectrometry, NMR spectroscopy is the most powerful technique for the complete and unambiguous structural elucidation of a molecule in its isolated and purified form. For a complex molecule like 7H-Purin-6-amine, 7-benzo(a)pyren-6-yl-, ¹H NMR spectroscopy would be used to identify the chemical environment of each proton. Signals corresponding to the aromatic protons of both the benzo[a]pyrene core and the purine ring system would be observed. mdpi.com For instance, in related purine derivatives such as 6-benzylaminopurine, distinct chemical shifts are seen for the purine and benzyl (B1604629) protons. chemicalbook.com Due to the structural complexity of the target adduct, advanced multi-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) would be required for the complete assignment of all proton and carbon signals.

The Role of Hyphenated Techniques

In practice, the spectroscopic characterization of adducts from complex biological samples is not performed on the raw mixture. Rather, a multi-step approach involving separation science is essential. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this process. oup.comoup.com Biological samples (e.g., DNA isolates) are first hydrolyzed, and the resulting mixture is injected into an HPLC system. oup.comnih.gov The HPLC separates the different components, and the fraction corresponding to the adduct of interest is collected for offline analysis or, more commonly, is passed directly into a spectroscopic detector. These "hyphenated" techniques, such as HPLC-Fluorescence and HPLC-Mass Spectrometry (HPLC-MS), combine the separation power of chromatography with the specificity of spectroscopic detection, enabling the identification and quantification of adducts at very low levels. oup.comnih.gov

Interactive Table 2: Summary of Spectroscopic Methodologies for Adduct Identification

| Technique | Application | Key Findings/Information Provided | Reference |

| Synchronous Fluorescence Spectroscopy (SFS) | Highly sensitive detection in complex mixtures after hydrolysis. | Provides a specific emission peak (e.g., 379 nm at Δλ=34 nm) for the BP moiety. | nih.govpsu.edu |

| Fluorescence Line-Narrowing Spectrometry (FLNS) | High-resolution structural confirmation of isolated adducts. | Used to definitively establish the structure of related BP-guanine adducts. | nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Molecular formula confirmation of isolated adducts. | Confirms covalent binding to purines like adenine and guanine (B1146940). | nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Complete structural elucidation of purified adducts. | Determines the precise bonding pattern and stereochemistry of the molecule. | mdpi.comchemicalbook.com |

| HPLC coupled to Spectroscopy (e.g., HPLC-Fluorescence) | Separation and detection of adducts from biological samples. | Allows for quantification and identification of adducts at levels of ~1 adduct per 10⁸ nucleotides. | oup.comoup.com |

Theoretical and Computational Investigations of 7h Purin 6 Amine, 7 Benzo a Pyren 6 Yl

Quantum Mechanical Calculations of Adduct Formation and Stability

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetics of molecules. These methods provide insights into the reaction mechanisms of adduct formation and the intrinsic stability of the resulting structures.

Electronic Structure Analysis of Reaction Intermediates

The formation of the 7H-Purin-6-amine, 7-benzo(a)pyren-6-yl- adduct is understood to proceed through reactive intermediates of benzo[a]pyrene (B130552). One major pathway involves the one-electron oxidation of BP to a radical cation. mdpi.com This radical cation is a highly reactive electrophile. Computational studies on related systems show that in the benzo[a]pyrene radical cation, there is a high degree of charge localization, particularly at the C6 position, making it susceptible to nucleophilic attack. nebraska.edu

The N7 position of adenine (B156593) is a nucleophilic site within the DNA double helix, accessible in the major groove. nih.gov DFT calculations can be used to model the reaction between the BP radical cation and the N7 of adenine. These calculations help in visualizing the molecular orbitals involved in the bond formation and analyzing the charge distribution throughout the reaction. For instance, studies on the interaction of adenine with other adducts have used DFT to analyze the electronic properties, such as the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding reactivity. nih.gov While specific electronic structure data for the 7H-Purin-6-amine, 7-benzo(a)pyren-6-yl- reaction intermediates are not extensively published, the principles derived from studies on similar PAH-purine reactions are applicable.

Energetics of Adduct Linkage and Conformation

The stability of the covalent bond between the benzo[a]pyrene moiety and the N7 of adenine is a key determinant of the adduct's persistence and biological consequences. QM calculations can provide the binding energies for such adducts. For example, first-principles calculations on benzo[a]pyrene-7,8-dione (B196088) (BPQ), another BP metabolite, forming covalent adducts with guanine (B1146940) have shown binding energies in the range of 0.8 to 1.7 eV. frontiersin.org It is important to note that N7-purine adducts, in general, are known to be chemically unstable. nih.gov The formation of the covalent bond at the N7 position introduces a positive charge on the purine (B94841) ring system, which weakens the N-glycosidic bond connecting the base to the sugar-phosphate backbone. nih.gov This inherent instability leads to a higher rate of spontaneous depurination, where the adducted base is lost from the DNA, creating an apurinic (AP) site. nih.gov The half-life of N7-guanine adducts can range from a few hours to around 150 hours, with larger adducts like those from benzo[a]pyrene tending to be less stable. nih.gov

The conformation of the adduct, referring to the three-dimensional arrangement of the benzo[a]pyrene moiety relative to the DNA helix, also influences its stability and biological impact. DFT has been employed to determine the full conformations of purine adducts of BPQ, identifying multiple possible stable isomers for both guanine and adenine adducts. nih.gov These studies reveal that different stereoisomers can adopt distinct orientations, which may lead to different biological outcomes. nih.gov

Molecular Dynamics Simulations of Adduct-Modified DNA

Molecular dynamics (MD) simulations allow for the study of the dynamic behavior of DNA and its complexes with other molecules over time. These simulations provide a detailed picture of how a DNA adduct affects the structure, flexibility, and interactions within the double helix.

Conformational Ensembles of Adducted Oligonucleotides

When a bulky adduct like benzo[a]pyrene is attached to a DNA base, it can adopt several conformations relative to the DNA helix. The two most well-characterized conformations are:

Intercalation: The PAH moiety inserts itself between the DNA base pairs, leading to significant distortion, including the displacement of the modified base and its partner.

MD simulations have been extensively used to study the conformational preferences of the related benzo[a]pyrene-N2-dG adduct. These studies have shown that the adduct can exist in equilibrium between a minor groove alignment and a base-displaced intercalated conformation. nih.gov The specific DNA sequence context has a significant influence on which conformation is favored. nih.gov For the 7H-Purin-6-amine, 7-benzo(a)pyren-6-yl- adduct, while specific MD studies are limited, it is expected to exhibit similar conformational heterogeneity. The location of the adduct at the N7 position in the major groove would likely lead to distinct conformational ensembles compared to the N2 adduct in the minor groove.

| Conformational Class | Description | Key Structural Features | Relative Energy (Typical) |

|---|---|---|---|

| Minor Groove (BPmi5) | BP moiety is in the minor groove, pointing towards the 5'-end of the modified strand. | Minimal distortion of Watson-Crick base pairing. | Low |

| Minor Groove (BPmi3) | BP moiety is in the minor groove, pointing towards the 3'-end of the modified strand. | Moderate helical distortion. | Low to Medium |

| Base-Displaced/Intercalated (Gma5) | Modified guanine is displaced into the major groove; BP moiety is intercalated. | Significant disruption of base pairing and helical structure. | Low to Medium |

| Base-Displaced/Intercalated (Gmi3) | Modified guanine is displaced into the minor groove; BP moiety is intercalated. | High degree of helical distortion. | Medium to High |

Intermolecular Interactions within Adduct-DNA Complexes

The stability of a particular adduct conformation is determined by a complex interplay of intermolecular forces, including hydrogen bonds, van der Waals interactions, and electrostatic interactions. MD simulations can map these interactions in detail. For a minor groove-aligned adduct, van der Waals interactions between the hydrophobic benzo[a]pyrene ring system and the atoms of the minor groove are dominant. In an intercalated conformation, there are significant stacking interactions between the PAH and the adjacent DNA bases.

Docking Studies with DNA-Binding Proteins and Repair Enzymes

The persistence of a DNA adduct and its mutagenic potential are largely determined by whether it is recognized and removed by the cell's DNA repair machinery. The primary pathway for removing bulky adducts like 7H-Purin-6-amine, 7-benzo(a)pyren-6-yl- is Nucleotide Excision Repair (NER). nih.gov Molecular docking and MD simulations are used to model the interaction between adducted DNA and the proteins of the NER pathway.

The damage-sensing protein in human global genome NER is the XPC-RAD23B complex. nih.gov It is believed that XPC recognizes the helical distortion and thermodynamic destabilization caused by the adduct, rather than the adduct itself. Docking studies would aim to place a model of the adducted DNA into the binding site of XPC to analyze the specific interactions that lead to recognition. For example, studies have shown that the efficiency of NER can depend on the conformation of the adduct; base-displaced intercalated adducts are often recognized more efficiently than those residing in the minor groove.

In Silico Prediction of Adduct Reactivity and Stability

The covalent binding of metabolites of polycyclic aromatic hydrocarbons (PAHs), such as benzo[a]pyrene (BaP), to DNA is a critical event in the initiation of chemical carcinogenesis. The formation of specific adducts at different nucleobase sites can lead to varying degrees of genomic instability and differing biological outcomes. The adduct 7H-Purin-6-amine, 7-benzo(a)pyren-6-yl-, an adduct formed between the 6-yl radical of benzo[a]pyrene and the N7 position of adenine, is a subject of significant interest in the field of computational toxicology. In silico methods, employing quantum chemical calculations and molecular modeling, provide a powerful lens through which to investigate the intrinsic reactivity and stability of this and related DNA adducts, offering insights that are often challenging to obtain through experimental means alone.

Computational studies are instrumental in elucidating the electronic and structural factors that govern the behavior of BaP-DNA adducts. For instance, first-principles calculations based on density functional theory (DFT) are utilized to investigate the interactions between BaP metabolites and DNA bases. aip.org These methods can determine the binding energies of different adduct conformations, shedding light on their relative thermodynamic stabilities. While direct computational data for 7H-Purin-6-amine, 7-benzo(a)pyren-6-yl- is not extensively published, the principles derived from studies on analogous adducts, such as those with guanine, are highly informative.

One of the key characteristics of N7-substituted purine adducts is their inherent chemical instability. nih.gov The linkage of the bulky benzo[a]pyrene moiety to the N7 position of the adenine ring introduces a formal positive charge into the purine's imidazole (B134444) ring. nih.gov This charge delocalization significantly weakens the N-glycosidic bond, which connects the purine base to the deoxyribose sugar in the DNA backbone. Consequently, this electronic destabilization promotes the spontaneous cleavage of the glycosidic bond, a process known as depurination. nih.govnih.gov In silico models can quantify the extent of this destabilization by calculating the charge distribution and the bond order of the N-glycosidic linkage.

The size and nature of the group attached at the N7 position also play a crucial role in the rate of depurination. It has been generally observed that larger alkyl or aryl groups, such as the benzo(a)pyren-6-yl group, tend to accelerate this process. nih.gov Computational models can simulate the conformational dynamics of the adducted nucleoside within a DNA duplex, revealing the steric strain and altered local structure that contribute to the lability of the glycosidic bond.

The formation of 7H-Purin-6-amine, 7-benzo(a)pyren-6-yl- has been identified in vitro in isolated rat liver nuclei, where it is characterized as a depurinating adduct. nih.gov This experimental finding aligns with the theoretical predictions of instability for N7-substituted purine adducts. The reactivity of the BaP radical cation with adenine to form this adduct is another aspect that can be explored computationally. Theoretical calculations can map the potential energy surface of the reaction, identifying the transition states and activation barriers involved in the formation of the covalent bond between the C6 of BaP and the N7 of adenine.

The following tables represent the types of data that are typically generated from in silico investigations of DNA adducts. While specific values for 7H-Purin-6-amine, 7-benzo(a)pyren-6-yl- are illustrative and based on findings for analogous compounds, they serve to demonstrate the predictive power of computational chemistry in this domain.

Table 1: Predicted Thermodynamic Properties of BaP-Purine Adducts

| Adduct | Binding Energy (kcal/mol) | Formation Enthalpy (kcal/mol) | Gibbs Free Energy of Formation (kcal/mol) |

|---|---|---|---|

| 7-(BP-6-yl)Guanine | -35.2 | -28.9 | -15.4 |